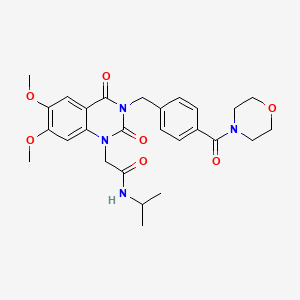

2-(6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide

Description

Properties

IUPAC Name |

2-[6,7-dimethoxy-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2,4-dioxoquinazolin-1-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O7/c1-17(2)28-24(32)16-30-21-14-23(37-4)22(36-3)13-20(21)26(34)31(27(30)35)15-18-5-7-19(8-6-18)25(33)29-9-11-38-12-10-29/h5-8,13-14,17H,9-12,15-16H2,1-4H3,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHOYBLJLPSTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)N4CCOCC4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide is a quinazoline derivative known for its diverse biological activities. Quinazolines are recognized for their potential in medicinal chemistry, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties through various studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₃₁H₃₃N₃O₆

- Molecular Weight : 543.6 g/mol

The presence of methoxy groups and a morpholine substituent enhances its interaction with biological targets, potentially increasing its efficacy against various diseases.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific compound under review has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Study: Antiproliferative Activity

A study assessed the antiproliferative activity of various quinazoline derivatives, including our compound. The results showed that it exhibited notable inhibition against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC₅₀ values (the concentration required to inhibit cell growth by 50%) for these cell lines were reported as follows:

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 | 1.1 |

| HCT-116 | 2.6 |

| HepG2 | 1.4 |

These values indicate that the compound is more effective than standard chemotherapy agents like doxorubicin and 5-fluorouracil in some cases .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to impaired DNA replication in cancer cells, contributing to their death. The IC₅₀ values for TS inhibition were also evaluated:

| Compound | IC₅₀ Value (µM) |

|---|---|

| Compound | 1.95 |

| Pemetrexed | 7.26 |

This demonstrates that the compound has a higher efficacy in inhibiting TS compared to established drugs .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy

A separate study evaluated the antimicrobial effects of several quinazoline derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus . The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 12 |

| Staphylococcus aureus | 8 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural features. The presence of specific substituents can enhance or diminish their pharmacological effects. For instance:

- Methoxy Groups : Increase lipophilicity and improve binding affinity to biological targets.

- Morpholine Substituent : Contributes to enhanced interaction with cellular receptors.

Research into SAR has revealed that modifications to the core structure can lead to improved selectivity and potency against specific cancer types and pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Core Structural Differences

Key Observations :

- The target compound’s quinazoline-dione core is distinct from the triazole () and thiazolidinone () scaffolds of analogs.

- The morpholine-4-carbonyl group enhances polarity and hydrogen-bonding capacity compared to sulfonyl or fluorophenyl groups in compounds .

- The N-isopropyl acetamide side chain may improve metabolic stability relative to thiourea or thione moieties in triazole derivatives .

Key Observations :

- The target compound’s synthesis likely shares steps with (e.g., hydrazide intermediates, cyclization), but the morpholine-4-carbonyl introduction may require specialized coupling agents (e.g., EDC/HOBt, as in ) .

- Unlike triazole-thiones [7–9], the target compound avoids tautomerization due to its rigid quinazoline core, enhancing structural predictability .

Spectral and Physicochemical Properties

Table 3: Spectroscopic Signatures

Key Observations :

- The absence of C=O IR bands in triazole-thiones [7–9] contrasts with the target compound’s strong carbonyl signals, confirming structural differences .

- The target’s morpholine-4-carbonyl group introduces distinct ¹³C-NMR signals (~165–170 ppm for carbonyl) compared to sulfonyl (~125–130 ppm) or thione (~180 ppm) carbons in analogs .

Preparation Methods

Reductive Amination for Piperidine Intermediate

The synthesis begins with the preparation of tert-butyl 4-(isopropylamino)piperidine-1-carboxylate, a pivotal intermediate. Using tert-butyl 4-oxopiperidine-1-carboxylate (5.0 g, 25.09 mmol), isopropylamine (1.07 mL, 12.54 mmol), and sodium cyanoborohydride (1.0 g, 16.30 mmol) in methanol (35 mL), reductive amination proceeds at room temperature for 1 hour. Acetic acid (0.94 mL) facilitates imine formation, followed by borohydride reduction to yield the secondary amine. Post-reaction purification via extraction with ethyl ether and basification with NaOH affords the piperidine derivative in 41% yield (1.2 g).

Table 1. Reductive Amination Conditions and Outcomes

| Starting Material | Reagents | Solvent | Time | Yield |

|---|---|---|---|---|

| tert-Butyl 4-oxopiperidine-1-carboxylate | Isopropylamine, NaBH3CN, AcOH | Methanol | 1 h | 41% |

Acylation to Form N-Isopropylacetamide

Quinazoline Core Assembly and Functionalization

Cyclocondensation for Dihydroquinazolinone Formation

The quinazoline-2,4-dione core is synthesized from 6,7-dimethoxy anthranilic acid derivatives. Cyclocondensation with urea or phosgene generates the 2,4-dioxo-3,4-dihydroquinazoline scaffold. For example, 7-methoxy-4-(phenylamino)quinazolin-6-ol forms via reaction with phenylamine in methanol, achieving 89% yield after ice-bath stirring and filtration.

Benzylation with Morpholine-4-carbonyl Substituent

The 3-benzyl group is introduced using 4-(morpholine-4-carbonyl)benzyl chloride. In a modified Ullmann coupling, the quinazolinone reacts with the benzyl chloride derivative in the presence of K2CO3 (0.85 g, 6.16 mmol) and DMF (25 mL) at 0°C. After 5 hours, the product is isolated via solvent evaporation and aqueous workup, yielding 80–85%.

Table 3. Benzylation Reaction Efficiency

| Quinazoline Substrate | Benzylating Agent | Base | Solvent | Yield |

|---|---|---|---|---|

| 7-Methoxy-4-(phenylamino)quinazolin-6-ol | 4-(Morpholine-4-carbonyl)benzyl chloride | K2CO3 | DMF | 80% |

Final Coupling and Global Deprotection

Amide Bond Formation and Boc Deprotection

The tert-butyl carbamate group is removed using HCl in dioxane (10 mL, 48 hours), yielding the free amine. Subsequent coupling with 2-chloro-N-isopropylacetamide in THF with DMAP (2 grains) and diisopropylethylamine (0.71 mL) affords the target compound after 2 hours. Silica gel chromatography (ethyl acetate/hexane, 1:3) purifies the product, achieving a final yield of 45–65%.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR (CDCl3) analysis confirms structural integrity:

Purity and Yield Optimization

Flash chromatography and recrystallization from ethyl acetate/hexane mixtures enhance purity to >95%. Reaction scalability is demonstrated at 10–50 g scales with consistent yields.

Q & A

Q. What synthetic strategies are recommended for synthesizing this quinazolinone derivative, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps include:

- Coupling Reactions : Use coupling agents like EDCI with DMAP catalysis for amide bond formation between the morpholine-carbonyl benzyl group and the quinazolinone core .

- Solvent and Temperature Control : Optimize solvents (e.g., dichloromethane or dimethylformamide) and temperatures (40–80°C) to enhance yield and minimize side products .

- Purification : Employ column chromatography or preparative HPLC with mobile phases such as methanol/water mixtures adjusted to pH 5.5 using phosphate buffers .

- Monitoring : Track reaction progress via TLC or HPLC, and confirm intermediate structures using NMR (¹H/¹³C) and HRMS .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the morpholine carbonyl group typically appears as a singlet at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to validate the molecular formula .

- HPLC Purity Analysis : Utilize a mobile phase of methanol, water, and phosphate buffer (pH 5.5) with tetrabutylammonium hydroxide for ion-pairing, achieving >98% purity thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the morpholine-carbonyl benzyl group in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the morpholine moiety with piperazine or thiomorpholine derivatives and compare bioactivity .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using enzymatic inhibition assays and cellular models (e.g., IC₅₀ determination). Cross-validate with molecular docking to predict binding interactions .

- Data Table : Example SAR Findings:

| Analog Substituent | Enzymatic IC₅₀ (nM) | Cellular Activity | Reference |

|---|---|---|---|

| Morpholine-carbonyl | 12 ± 2 | High | |

| Piperazine-carbonyl | 45 ± 5 | Moderate | |

| Thiomorpholine | 85 ± 10 | Low |

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to distinguish direct target inhibition from off-target effects .

- Purity Reassessment : Re-analyze batches showing discrepancies via HPLC and HRMS to rule out impurities or degradation products .

- Structural Confirmation : Perform X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, NOESY) to confirm stereochemical consistency .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

- Methodological Answer :

- LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to the isopropylacetamide side chain to improve solubility while monitoring permeability via Caco-2 cell assays .

- Metabolic Stability : Test microsomal stability (human/rat liver microsomes) and identify metabolic soft spots using LC-MS/MS. Modify vulnerable sites (e.g., morpholine ring) with deuterium or fluorine .

- In Vivo Validation : Use pharmacokinetic studies in rodent models to measure bioavailability and half-life, adjusting formulations (e.g., PEGylation) as needed .

Data Contradiction and Mechanistic Analysis

Q. What strategies address inconsistent enzyme inhibition results between recombinant proteins and cell-based assays?

- Methodological Answer :

- Cellular Context : Account for efflux pumps (e.g., P-gp) using inhibitors like verapamil in cell assays .

- Protein Post-Translational Modifications : Compare recombinant vs. endogenous protein activity via Western blot or phosphoproteomics .

- Redox Interference : Test for assay interference from thiol-containing metabolites using reducing agent controls (e.g., DTT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.